

# A Comparative Guide to Clinical Trial Results of FGFR Inhibitors

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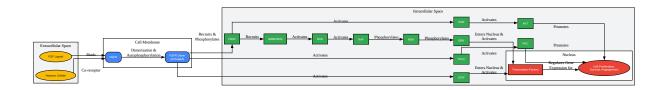
For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly advanced by the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. These agents have shown considerable promise in treating a variety of malignancies characterized by FGFR alterations, as well as certain genetic disorders. This guide provides an objective comparison of the clinical trial performance of several key FGFR inhibitors, supported by experimental data, to inform ongoing research and drug development efforts.

### **FGFR Signaling Pathway**

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR, in the presence of heparan sulfate, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[1][2][3][4][5] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, mutations, or amplifications, can lead to uncontrolled cell proliferation and tumorigenesis.[1]





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FGFR Signaling Pathway Diagram

# Comparative Efficacy of FGFR Inhibitors in Clinical Trials

The following tables summarize the key efficacy data from pivotal clinical trials of prominent FGFR inhibitors.

#### **Cholangiocarcinoma (CCA)**



Inhibitor	Trial Name	Phase	Patient Populati on	Objectiv e Respons e Rate (ORR)	Median Duration of Respons e (DOR)	Median Progress ion-Free Survival (PFS)	Median Overall Survival (OS)
Pemigati nib	FIGHT- 202[6][7] [8]	2	Previousl y treated, advance d/metast atic CCA with FGFR2 fusions/r earrange ments	37%[8]	9.1 months[8 ]	7.0 months[8 ]	17.5 months[8 ]
Futibatini b	FOENIX- CCA2[9] [10][11] [12]	2	Previousl y treated, unresect able, locally advance d or metastati c intrahepa tic CCA with FGFR2 gene fusions or other rearrang ements	42%[10]	9.7 months[1 0]	9.0 months	21.7 months[1 0]
Infigratini b	CBGJ39 8X2204	2	Previousl y treated, advance	23.1%	5.0 months	7.3 months	12.2 months



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## **Urothelial Carcinoma (UC)**



Inhibitor	Trial Name	Phase	Patient Populati on	Objectiv e Respons e Rate (ORR)	Median Duration of Respons e (DOR)	Median Progress ion-Free Survival (PFS)	Median Overall Survival (OS)
Erdafitini b	THOR (Cohort 1)[13][14]	3	Advance d or metastati c UC with select FGFR alteration s, progress ed after anti-PD- (L)1 therapy	45.6% [14]	Not Reported	5.6 months[1 3]	12.1 months[1 3]
Erdafitini b	THOR (Cohort 2)[15][16] [17]	3	Metastati c UC with FGFR alteration s, progress ed after 1 prior treatment (not anti- PD-(L)1)	40%	4.3 months	4.4 months	10.9 months

## Achondroplasia



Inhibitor	Trial Name	Phase	Patient Population	Primary Efficacy Endpoint	Key Results
Infigratinib	PROPEL 2[18][19][20] [21][22]	2	Children with achondroplas ia	Change from baseline in Annualized Height Velocity (AHV)	Statistically significant mean increase in AHV

### **Experimental Protocols of Key Clinical Trials**

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the pivotal trials discussed.

#### FIGHT-202 (Pemigatinib in Cholangiocarcinoma)

- Study Design: A multicenter, open-label, single-arm, phase 2 study.[6][8]
- Patient Population: Patients aged ≥18 years with previously treated, advanced/metastatic or surgically unresectable cholangiocarcinoma with documented FGF/FGFR status. Patients were enrolled into three cohorts: Cohort A (FGFR2 fusions or rearrangements), Cohort B (other FGF/FGFR alterations), and Cohort C (no FGF/FGFR alterations).[6][7][8]
- Intervention: Pemigatinib administered orally at a dose of 13.5 mg once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.[7][8]
- Primary Endpoint: Objective Response Rate (ORR) in Cohort A, assessed by an independent review committee according to RECIST v1.1.[23][7]
- Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS),
   Overall Survival (OS), and safety.[7][8]

#### **FOENIX-CCA2** (Futibatinib in Cholangiocarcinoma)

Study Design: A multicenter, open-label, single-arm, phase 2 study.[24][9][11][12]



- Patient Population: Patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring an FGFR2 gene fusion or other rearrangement.[9][11]
- Intervention: Futibatinib administered orally at a dose of 20 mg once daily.[24][9]
- Primary Endpoint: Objective Response Rate (ORR) as assessed by independent central review.[9][11]
- Secondary Endpoints: Duration of Response (DOR), Disease Control Rate (DCR),
   Progression-Free Survival (PFS), Overall Survival (OS), and safety.[12]

#### **THOR (Erdafitinib in Urothelial Carcinoma)**

- Study Design: A randomized, open-label, phase 3 study with two independent cohorts.[13]
   [16]
- Patient Population:
  - Cohort 1: Patients with advanced or metastatic urothelial cancer with select FGFR
    alterations who had progressed after one or two prior treatments, including an anti-PD(L)1 agent.[13][16]
  - Cohort 2: Patients with metastatic urothelial cancer with select FGFR alterations who had
     progressed after one prior treatment that did not contain an anti-PD-(L)1 agent.[15][16]
- Intervention:
  - Cohort 1: Patients were randomized to receive either erdafitinib or the investigator's choice of chemotherapy (docetaxel or vinflunine).[13]
  - Cohort 2: Patients were randomized 1:1 to receive either erdafitinib (8 mg once daily with pharmacodynamically guided uptitration to 9 mg) or pembrolizumab (200 mg every 3 weeks).[15][17]
- Primary Endpoint: Overall Survival (OS).[15]



 Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[15]

#### **PROPEL 2 (Infigratinib in Achondroplasia)**

- Study Design: A phase 2, open-label, dose-escalation and dose-expansion study.[18][19][20]
   [21]
- Patient Population: Children with achondroplasia who had previously participated in the PROPEL natural history study for at least 6 months.[18][20][22]
- Intervention: Oral infigratinib administered in ascending dose cohorts.[19][21]
- Primary Endpoints: Treatment-emergent adverse events and change from baseline in Annualized Height Velocity (AHV).[20][21]
- Secondary Endpoints: Characterization of the pharmacokinetic profile of infigratinib, and changes in anthropometric parameters and body proportionality.[20][21]

#### Safety and Tolerability

A summary of common treatment-related adverse events (TRAEs) observed in the clinical trials of these FGFR inhibitors is presented below.

Inhibitor	Common Treatment-Related Adverse Events (TRAEs)
Pemigatinib	Hyperphosphatemia, alopecia, diarrhea, fatigue, nausea, constipation, stomatitis, dry mouth.
Futibatinib	Hyperphosphatemia, diarrhea, dry mouth, alopecia, dry skin, fatigue.[10]
Erdafitinib	Hyperphosphatemia, stomatitis, diarrhea, dry mouth, fatigue, dysgeusia, nail dystrophy, alopecia, hand-foot syndrome.
Infigratinib	Hyperphosphatemia, stomatitis, fatigue, alopecia, decreased appetite, dry eye.



#### Conclusion

FGFR inhibitors have demonstrated significant clinical activity across a range of cancers with specific FGFR alterations and in the treatment of achondroplasia. The data presented in this guide highlight the efficacy and safety profiles of several leading compounds in this class. Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and prior therapies. Continued research, including head-to-head trials and the identification of resistance mechanisms, will be crucial in optimizing the use of these targeted therapies and improving patient outcomes. The detailed experimental protocols and signaling pathway information provided aim to support further investigation and development in this promising area of precision medicine.

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